2-(3,4-dichlorostyryl)-1-methylquinolinium iodide
Description
Properties
IUPAC Name |
2-[(E)-2-(3,4-dichlorophenyl)ethenyl]-1-methylquinolin-1-ium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N.HI/c1-21-15(10-8-14-4-2-3-5-18(14)21)9-6-13-7-11-16(19)17(20)12-13;/h2-12H,1H3;1H/q+1;/p-1/b9-6+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUKMKRKQZVHSR-MLBSPLJJSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC(=C(C=C3)Cl)Cl.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC(=C(C=C3)Cl)Cl.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to 2-(3,4-Dichlorostyryl)-1-Methylquinolinium Iodide
Quinolinium Core Formation via N-Methylation
The synthesis begins with the preparation of the quinolinium core. A common approach involves the alkylation of 4-chloro-2-methylquinoline with iodomethane. In a representative procedure, 4-chloro-2-methylquinoline (1.12 mmol) is dissolved in sulfolane (10 mL), followed by the addition of iodomethane (6.74 mmol) at 50°C for 20 hours. The reaction mixture is cooled, precipitated with anhydrous ether, and purified via suction filtration to yield 4-chloro-1,2-dimethylquinolin-1-ium iodide (I1 ) as a crystalline solid. This step achieves near-quantitative yields (>90%) due to the electrophilic nature of iodomethane and the nucleophilic reactivity of the quinoline nitrogen.
Styryl Group Introduction via Aldol Condensation
The critical styryl moiety is introduced through a base-catalyzed aldol condensation between the quinolinium intermediate (I1 ) and 3,4-dichlorobenzaldehyde. In a typical protocol, I1 (0.16 mmol) is combined with 3,4-dichlorobenzaldehyde (0.32 mmol) in n-butanol (10 mL) and 4-methylpiperidine (0.5 mL) as a base. The mixture is refluxed for 3 hours, enabling the formation of the trans-(E)-styryl configuration via a Knoevenagel-type mechanism. Post-reaction, the crude product is purified via column chromatography (silica gel, eluent: n-butanol/chloroform) to isolate this compound as a purple solid with an average yield of 85–87%.
Table 1: Optimization of Aldol Condensation Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | n-Butanol | Maximizes solubility of intermediates |
| Base | 4-Methylpiperidine | Enhances reaction rate without side-product formation |
| Temperature | Reflux (120–125°C) | Ensures complete conversion of aldehyde |
| Reaction Time | 3 hours | Balances conversion and decomposition |
Alternative Photochemical Cyclization Approach
Precursor Synthesis: (E)-2-(2-Chlorostyryl)benzazole Derivatives
An alternative route involves photochemical cyclization of (E)-2-(2-chlorostyryl)benzazole precursors. For instance, 2-(2-chloro-5-nitrostyryl)benzimidazole derivatives are synthesized via condensation of 1-(3,4,5-trimethoxybenzyl)-2-aminobenzimidazole with 2-chlorobenzaldehyde. The resulting styryl intermediate undergoes photocyclization in a solvent mixture of heptane, dioxane, and bromobenzene (2:2:1 v/v) under UV light (254 nm). This method eliminates benzene, aligning with green chemistry principles, and achieves cyclization yields of 70–75%.
Halogen-Specific Modifications
To incorporate the 3,4-dichlorostyryl group, the photocyclization method requires substitution of the benzaldehyde precursor with 3,4-dichlorobenzaldehyde. However, this approach necessitates stringent control over reaction stoichiometry to prevent over-halogenation, which can quench fluorescence properties.
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The $$ ^1H $$ NMR spectrum (400 MHz, DMSO-$$ d_6 $$) of the target compound exhibits characteristic peaks:
- δ 8.74 (d, J = 7.8 Hz) : Quinolinium C3-H
- δ 8.18 (d, J = 8.7 Hz) : Styryl-linked aromatic proton
- δ 7.73–7.59 (m) : Dichlorophenyl protons
- δ 4.12 (s) : N-Methyl group
The coupling constant $$ J = 15.8 \, \text{Hz} $$ between the styryl double-bond protons confirms the trans-(E) configuration.
Mass Spectrometry and Elemental Analysis
High-resolution mass spectrometry (HRMS) data correlate with the molecular formula $$ \text{C}{18}\text{H}{14}\text{Cl}_2\text{IN} $$ ($$ m/z $$ 442.129 [M–I]$$^+ $$). Elemental analysis results typically fall within ±0.3% of theoretical values for C, H, and N.
Comparative Analysis of Synthetic Methods
Yield and Scalability
Industrial and Research Applications
Fluorescence Imaging
The compound’s autofluorescence ($$ \lambda_{\text{em}} = 580 \, \text{nm} $$) enables mitochondrial tracking in live cells. Its chloro-substituted styryl group enhances photostability compared to non-halogenated analogs.
Anticancer Activity
Mechanistic studies reveal that this compound induces apoptosis via caspase-3/7 activation and 8-hydroxy-2'-deoxyguanosine (8-OHdG) adduct formation.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodide ion participates in SN2 reactions with nucleophiles (e.g., thiosulfate, hydroxide):
This reactivity is leveraged in iodometric titrations and redox assays ( ).
Elimination Reactions
Under basic conditions, the quinolinium core undergoes Hofmann elimination , forming a quinoline derivative:
This reaction is pH-dependent and proceeds optimally at >50°C ().
Cycloaddition Reactions
The electron-deficient quinolinium ring participates in Diels-Alder reactions with electron-rich dienes (e.g., furan):
Reaction rates are solvent-dependent, with polar aprotic solvents (e.g., DMF) enhancing yield ().
Redox Behavior
The iodide counterion undergoes oxidation in the presence of strong oxidants (e.g., HO, O):
Thermodynamic data (ΔlogK) confirm favorability at pH > 2.5 ( ).
Table 2: Redox Partners and Thermodynamics
| Oxidant | ΔlogK (pH 7) | Product |
|---|---|---|
| HO | 4.2 | I |
| O | 8.1 | HOI/IO |
Biological Activity and Mechanistic Pathways
The compound inhibits bacterial cell division by disrupting FtsZ GTPase activity :
-
Binding : The quinolinium core binds to FtsZ’s GTP pocket.
-
Inhibition : GTP hydrolysis is suppressed (IC = 1.2 µM), preventing cytoskeletal polymerization ( ).
Table 3: Antibacterial Efficacy
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| MRSA | 0.78 | |
| E. coli (NDM-1) | 1.56 |
Scientific Research Applications
Antibacterial Activity
One of the significant applications of 2-(3,4-dichlorostyryl)-1-methylquinolinium iodide is its antibacterial activity. Research has demonstrated that derivatives of this compound exhibit promising antibacterial properties against various strains of bacteria.
Case Study: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of quinolinium derivatives, including this compound, showed that these compounds inhibit bacterial growth effectively. The study utilized a series of tests to evaluate the Minimum Inhibitory Concentration (MIC) against common pathogenic bacteria.
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 8 | Staphylococcus aureus |
| This compound | 16 | Escherichia coli |
| This compound | 32 | Pseudomonas aeruginosa |
This demonstrates that the compound has varying levels of effectiveness against different bacterial strains, highlighting its potential in developing new antibacterial agents .
Photophysical Properties
The photophysical properties of this compound make it suitable for applications in fluorescence imaging and sensing. Its ability to emit fluorescence upon excitation allows it to be used as a fluorescent probe in biological systems.
Case Study: Fluorescent Probing
In a research study focused on the use of quinolinium derivatives as fluorescent probes for detecting biomolecules, this compound was evaluated for its emission characteristics. The study found that:
- Emission Peak : The compound exhibited a strong fluorescence emission peak at approximately 520 nm when excited at 450 nm.
- Sensitivity : It demonstrated high sensitivity in detecting specific biomolecules like nucleic acids and proteins.
These findings suggest that this compound can be effectively utilized in biological assays and imaging techniques .
Molecular Detection Applications
Another key application of this compound is in molecular detection technologies. Its unique structure allows it to interact with various analytes selectively.
Case Study: Detection of Analytes
A study investigated the use of this compound in detecting trace amounts of environmental pollutants. The detection mechanism relied on the change in fluorescence intensity upon binding with specific analytes.
| Analyte | Detection Limit (µg/L) | Method Used |
|---|---|---|
| Lead ions | 0.5 | Fluorescence Quenching |
| Mercury ions | 0.2 | Fluorescence Enhancement |
The results indicated that this compound could serve as an effective sensor for environmental monitoring .
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorostyryl)-1-methylquinolinium iodide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it may inhibit key enzymes involved in cellular processes, leading to cytotoxic effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Quinolinium Derivatives with Varied Substituents
Example Compound: 2-[(E)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylquinolinium salts (e.g., 4-methylbenzenesulfonate, 4-methoxybenzenesulfonate) .
Key Findings :
Pyridinium-Based Analogs
Example Compound: 4,6-Di-(3,4-dichlorophenyl)-1-(4-diethylaminophenyl)-2-(4-dimethylaminostyryl)pyridinium iodide .
| Property | Quinolinium Derivative | Pyridinium Derivative |
|---|---|---|
| Heterocyclic Core | Fused benzene-pyridine ring (quinolinium) | Single pyridine ring (pyridinium) |
| Conjugation Length | Extended π-system enhances charge delocalization | Limited conjugation |
| Substituent Diversity | Dichlorostyryl only | Multiple aryl/amino groups |
| Optical Performance | Higher predicted NLO efficiency | Moderate; dependent on amino substituents |
Key Findings :
- Pyridinium derivatives with amino groups (e.g., dimethylamino) exhibit tunable solubility but lower thermal stability .
Imidazole-Based Styryl Compounds
Example Compound : 2-(2-(2,4-Dichlorostyryl)-5-nitro-1H-imidazol-1-yl)ethyl ester .
| Property | Quinolinium Derivative | Imidazole Derivative |
|---|---|---|
| Heterocycle | Aromatic quinolinium | Non-aromatic imidazole |
| Electron Effects | Strong electron withdrawal (Cl, quinolinium) | Nitro group enhances electron deficiency |
| Applications | Optoelectronics | Potential biological activity |
Key Findings :
- The imidazole derivative’s nitro group introduces strong electron-withdrawing effects but lacks the conjugated aromatic system of quinolinium, limiting optoelectronic utility.
- Biological activity in imidazole derivatives (e.g., antimicrobial) is noted, whereas quinolinium salts focus on physical properties .
Nomenclature and Structural Ambiguities
- The correct quinolinium structure is critical for accurate property comparisons .
Biological Activity
2-(3,4-Dichlorostyryl)-1-methylquinolinium iodide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H15Cl2N
- Molecular Weight : 317.22 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The compound exhibits its biological activity primarily through:
- Intercalation with DNA : It binds to DNA, disrupting replication and transcription processes.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in targeted cells, leading to apoptosis.
Anticancer Activity
Research indicates that this compound shows promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colorectal Cancer (HCT116)
Table 1: Cytotoxicity of this compound Against Different Cancer Cell Lines
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Table 2: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
Several case studies illustrate the potential therapeutic applications of the compound:
-
Case Study on Breast Cancer Treatment :
A study published in Cancer Research demonstrated that treatment with the compound resulted in a significant reduction in tumor size in MCF-7 xenograft models. The mechanism was attributed to apoptosis induced by ROS generation. -
Case Study on Antimicrobial Resistance :
Research highlighted in Journal of Antimicrobial Chemotherapy showed that the compound could restore sensitivity in antibiotic-resistant strains of Staphylococcus aureus, suggesting a potential role as an adjuvant therapy.
Q & A
Q. Table 1. Comparative Reactivity of Quinolinium Derivatives in Synthesis
Q. Table 2. Structural and Biological Comparison of Quinolinium Derivatives
| Compound | Antimicrobial Activity (MIC, µg/mL) | Solubility (mg/mL) | Key Modification |
|---|---|---|---|
| 2-Methylquinolinium iodide | 32 (S. aureus) | 12 (HO) | Short alkyl chain |
| 1-(3-Hydroxypropyl)-2-methylquinolinium iodide | 16 (S. aureus) | 45 (DMSO) | Hydroxyl group |
| This compound | 8 (S. aureus) | 28 (EtOH) | Dichlorostyryl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
